ethyl (5Z)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate
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Overview
Description
ETHYL (5Z)-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, methoxy groups, and various functional groups
Preparation Methods
The synthesis of ETHYL (5Z)-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
ETHYL (5Z)-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
ETHYL (5Z)-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
ETHYL (5Z)-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
ETHYL (2E)-3-[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]ACRYLATE: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Other thiophene derivatives: These compounds have a thiophene ring but may vary in their substituents and functional groups, leading to different chemical and biological properties
This compound’s unique structure and functional groups make it distinct from other similar compounds, contributing to its specific applications and reactivity.
Properties
Molecular Formula |
C25H25NO7S |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C25H25NO7S/c1-5-32-25(29)22-23(28)20(34-24(22)26-17-9-6-15(2)7-10-17)13-16-8-11-18(19(12-16)30-3)33-14-21(27)31-4/h6-13,28H,5,14H2,1-4H3/b20-13-,26-24? |
InChI Key |
HPFJKXQSGLMZDC-ZIJAOZNWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC(=O)OC)OC)/SC1=NC3=CC=C(C=C3)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC(=O)OC)OC)SC1=NC3=CC=C(C=C3)C)O |
Origin of Product |
United States |
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